
Arry-380
概要
説明
作用機序
ARRY-380は、ErbB2受容体のチロシンキナーゼ活性を選択的に阻害することで、その効果を発揮します。 受容体のATP結合部位に結合し、ATPの結合を阻害し、それによって受容体のリン酸化を阻害します . この阻害は、細胞の増殖と生存に関与するPI3K/AKTおよびMAPK経路などの下流のシグナル伝達経路を遮断します . これらの経路を阻害することで、this compoundはアポトーシスを誘導し、腫瘍の増殖を抑制します .
準備方法
ARRY-380の合成経路と反応条件は、公的に入手可能な資料には詳しく記載されていません。 この化合物は、小分子チロシンキナーゼ阻害剤の形成を含む一連の有機反応によって合成されることが知られています . 工業生産方法は、これらの合成経路の最適化を含み、高い収率と純度を確保するとともに、大規模生産へのスケーラビリティを実現する可能性があります。
化学反応の分析
ARRY-380は、主に小分子阻害剤に典型的な反応、例えばErbB2受容体のATP結合部位への結合を起こします。 これは可逆的な阻害剤であり、受容体と結合および解離することができます . この化合物は、生理学的条件下で、有意な酸化または還元反応を起こしません。 ErbB2との相互作用から生成される主な生成物は、受容体のリン酸化阻害であり、これは細胞の増殖と生存に関与する下流のシグナル伝達経路を阻害します .
科学研究における用途
This compoundは、乳がん、卵巣がん、胃がんなど、ErbB2受容体を過剰発現するがんの治療における可能性について、広く研究されてきました . 様々なマウス腫瘍モデルで有意な腫瘍増殖阻害を示し、トラスツズマブ、ドセタキセル、ベバシズマブなどの他の癌治療と組み合わせることが実証されています . この化合物は、ErbB2を選択的に阻害する能力を持つため、特にHER2陽性がんに対する、がん研究と治療において貴重なツールです .
科学的研究の応用
ARRY-380 has been extensively studied for its potential in treating cancers that overexpress the ErbB2 receptor, such as breast, ovarian, and gastric cancers . It has shown significant tumor growth inhibition in various mouse tumor models and has demonstrated combinability with other cancer therapies such as trastuzumab, docetaxel, and bevacizumab . The compound’s ability to selectively inhibit ErbB2 makes it a valuable tool in cancer research and therapy, particularly for HER2-positive cancers .
類似化合物との比較
ARRY-380は、ラパチニブやツカチニブなどの他のErbB2阻害剤と似ています。 EGFRなどの他のチロシンキナーゼよりもErbB2に対して高い選択性を有することが特徴です . この選択性により、オフターゲット効果とその関連する毒性の可能性が軽減されます。 例えば、ラパチニブはErbB2とEGFRの両方を阻害するため、副作用が増加する可能性があります . ツカチニブもErbB2を選択的に阻害しますが、this compoundとは化学構造と薬物動態プロファイルが異なります .
生物活性
ARRY-380, also known as Tucatinib, is a potent, selective small-molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. This compound has garnered attention due to its potential efficacy in treating HER2-positive cancers, particularly metastatic breast cancer (MBC). Its mechanism of action involves reversible inhibition of HER2 signaling pathways, which are crucial for tumor growth and survival.
This compound functions as an ATP-competitive inhibitor , specifically targeting the ATP-binding site of the HER2 kinase. This interaction prevents the phosphorylation of downstream signaling molecules, leading to inhibited cell proliferation and survival. The compound demonstrates a high selectivity for HER2 over the epidermal growth factor receptor (EGFR), with a reported 500-fold preference in cellular assays.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits HER2 phosphorylation with an IC50 of approximately 21 nM in cultured BT474 cells. Additionally, it has been demonstrated to induce apoptosis and inhibit the growth of these cells significantly .
In Vivo Studies
Multiple preclinical models have been utilized to assess the efficacy of this compound:
- Breast Cancer Models : In BT474 xenograft models, this compound exhibited a dose-dependent tumor growth inhibition (TGI) with significant results:
- Ovarian Cancer Models : The SKOV-3 model also showed promising results:
- Gastric Cancer Models : Efficacy was similarly noted in gastric carcinoma models, reinforcing the compound's broad-spectrum activity against HER2-positive tumors.
Phase I Clinical Trials
A Phase I study evaluated this compound's safety, tolerability, pharmacokinetics (PK), and antitumor activity in patients with HER2-positive advanced solid tumors. Key findings include:
- Maximum Tolerated Dose (MTD) : Determined to be 600 mg BID , with common adverse effects including nausea (56%), diarrhea (52%), and fatigue (50%) .
- Response Rates : Among evaluable patients with HER2-positive MBC, a clinical benefit rate of 27% was observed, indicating notable antitumor activity even in heavily pretreated populations .
Summary of Findings
Study Type | Model | Dose Range | TGI (%) | Notes |
---|---|---|---|---|
In Vitro | BT474 | N/A | N/A | IC50 = 21 nM for HER2 phosphorylation |
In Vivo | BT474 | 50 mg/kg/day | 50% | Complete response in some cases |
In Vivo | BT474 | 100 mg/kg/day | 96% | Significant partial regressions |
In Vivo | SKOV-3 | 50 mg/kg BID | 39% | All animals showed partial regressions |
In Vivo | SKOV-3 | 100 mg/kg BID | 96% | Partial responses in all animals |
Clinical Trial | HER2-positive MBC | 600 mg BID | N/A | Clinical benefit rate of 27% |
特性
IUPAC Name |
6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMNYGOVNWWFKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239555 | |
Record name | ARRY-380 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937265-83-3 | |
Record name | ARRY-380 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937265833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ARRY-380 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-((1,2,4)TRIAZOLO(1,5-A)PYRIDIN-7-YLOXY)-3-METHYLPHENYL)-6-(5-(((2-(METHYLSULFONYL)ETHYL)AMINO)METHYL)FURAN-2-YL)QUINAZOLIN-4-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H32S1659ED | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Arry-380 acts as a reversible, ATP-competitive inhibitor of HER2. [, , , , , , , , ] This means it binds to the ATP-binding pocket of the HER2 kinase domain, preventing ATP binding and subsequent phosphorylation. This inhibition disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, ultimately inhibiting tumor cell proliferation and survival. [, , , , , , , , ]
A: this compound demonstrates approximately 500-fold selectivity for HER2 over EGFR. [, , , , , , , , ] This selectivity is crucial because it minimizes off-target effects associated with inhibiting EGFR, such as rash and diarrhea, commonly observed with pan-HER inhibitors. [, , , , , , , , ]
A: Yes, this compound has shown significant single-agent and combination activity in preclinical models of various HER2-positive cancers, including breast, ovarian, and gastric carcinomas. [, , , , , , , , ] Notably, this compound has demonstrated promising activity in intracranial models of HER2-positive brain metastases, even showing superior efficacy compared to lapatinib and neratinib. [, , , ]
A: Phase I trials of this compound in patients with advanced HER2-positive cancers, particularly breast cancer, have established the maximum tolerated dose (MTD) as 600 mg BID. [, , , , ] The drug demonstrated an acceptable safety profile at the MTD, with a lower incidence of severe rash and diarrhea compared to dual HER2/EGFR inhibitors. [, , , , ] Importantly, this compound showed promising signs of antitumor activity, including partial responses and prolonged stable disease, even in heavily pretreated patients. [, , , , ]
A: Yes, based on promising preclinical data showing synergistic activity, several Phase 1b studies are currently investigating this compound in combination with other agents, including T-DM1, capecitabine, and trastuzumab, in patients with HER2-positive metastatic breast cancer. [, ] These studies aim to further enhance efficacy and explore potential benefits in specific patient populations, including those with brain metastases.
A: Research suggests that a subset of HER2-amplified tumors characterized by a specific HER2-driven signature, encompassing high levels of total and phosphorylated HER2, pEGFR, and pHER3, might be particularly sensitive to this compound. [] This finding highlights the potential for using biomarker-driven patient selection strategies to optimize treatment outcomes.
A: The development of this compound represents a significant advancement in HER2-targeted therapy. Its high selectivity for HER2 offers a more targeted approach with potentially fewer off-target side effects compared to multi-kinase inhibitors. [, , , , , , , , ] Ongoing and future research will help fully elucidate its clinical utility and potential to improve outcomes for patients with HER2-positive cancers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。